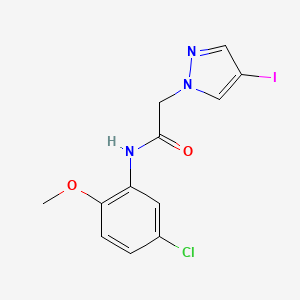

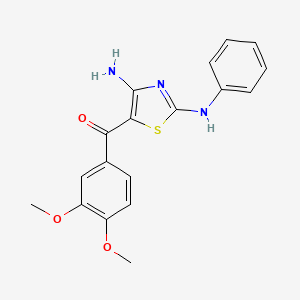

![molecular formula C15H17N3O3 B3748291 methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate](/img/structure/B3748291.png)

methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate

概要

説明

“Methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole compounds are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of pyrazole compounds is characterized by a five-membered heterocyclic ring containing two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis

Pyrazole compounds are known for their diverse chemical reactions. For instance, some hydrazine-coupled pyrazoles have been synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical And Chemical Properties Analysis

Pyrazole compounds are generally white or colorless solids that are highly soluble in water and other polar solvents . They show both acidic and basic properties .科学的研究の応用

Antileishmanial Activity

Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have investigated the antileishmanial potential of this compound. Notably, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further studies could explore its mechanism of action and potential clinical use.

Antimalarial Properties

Malaria, transmitted by Plasmodium strains via mosquito bites, remains a significant global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) demonstrated inhibition effects against Plasmodium berghei, with compound 15 achieving 90.4% suppression . Investigating their efficacy, safety, and potential combination therapies could be valuable.

Intermediate in Ceftolozane Synthesis

“Methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate” serves as an intermediate in the synthesis of ceftolozane, a cephalosporin antibiotic. Researchers have developed a route involving amination, reduction, esterification, trityl protection, and condensation steps to obtain this intermediate . Understanding its role in drug synthesis aids pharmaceutical development.

Scaffold for Drug Design

The pyrazole nucleus offers a versatile scaffold for drug design. Researchers have explored various synthetic strategies, including multicomponent approaches, dipolar cycloadditions, and heterocyclic systems, to create pyrazole-based compounds . These derivatives could serve as starting points for developing novel drugs across therapeutic areas.

Molecular Docking Studies

Computational studies, such as molecular docking, provide insights into compound interactions with target proteins. In the case of compound 13, molecular docking on Lm-PTR1 (complexed with Trimethoprim) justified its antileishmanial activity . Similar investigations could guide further optimization and lead discovery.

作用機序

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects . These compounds often interact with various enzymes, receptors, and proteins, which play crucial roles in numerous biological processes.

Mode of Action

It’s worth noting that similar compounds, such as pyrazole derivatives, often interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Related compounds, such as pyrazole derivatives, have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, antiviral, and anti-inflammatory responses .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects . These effects are typically the result of the compound’s interactions with its targets, leading to changes in cellular functions and processes.

Action Environment

The action, efficacy, and stability of “methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate” can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules in the environment. For instance, the stability of similar compounds, such as pyrazole derivatives, can be affected by factors such as pH and temperature . Additionally, the presence of other molecules can influence the compound’s interactions with its targets, potentially affecting its efficacy.

Safety and Hazards

将来の方向性

Pyrazole compounds have shown potential in the development of new drugs due to their broad range of chemical and biological properties . They have been found to have potent antileishmanial and antimalarial activities , suggesting potential future directions in the development of treatments for these diseases.

特性

IUPAC Name |

methyl 4-[(1-propan-2-ylpyrazol-4-yl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-10(2)18-9-13(8-16-18)17-14(19)11-4-6-12(7-5-11)15(20)21-3/h4-10H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAWQBFJQQHDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]carbamoyl}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-nitro-N-1,3-thiazol-2-yldibenzo[b,f]oxepine-1-carboxamide](/img/structure/B3748222.png)

![2-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3748223.png)

![N-(2-thienylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748240.png)

![5-[(4-fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748242.png)

![5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748246.png)

![2-methyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B3748249.png)

![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B3748257.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3748261.png)

![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3748264.png)